Minimal Structural Motif Retaining Full Agonist Activity: SFLLR-NH₂ vs. Shorter and Longer TRAP Peptides
TRAP-5 amide (SFLLR-NH₂) represents the minimal peptide length that retains full agonist activity for serotonin release from human platelets, whereas shorter peptides such as SFLL-NH₂ show substantially reduced activity and longer peptides such as TRAP-6 (SFLLRN-NH₂) or TRAP-7 (SFLLRNP-NH₂) do not confer additional functional potency [1]. This structural minimalism enables precise mapping of structure-activity relationships and reduces confounding variables in receptor pharmacology studies [2].
| Evidence Dimension | Minimal active sequence length for full agonist activity |
|---|---|
| Target Compound Data | SFLLR-NH₂ (5 amino acids) - full activity in serotonin release |
| Comparator Or Baseline | SFLL-NH₂ (4 amino acids) - weak agonist activity; SFLLRN-NH₂ (6 amino acids) - full activity but no potency advantage |
| Quantified Difference | TRAP-5 amide is the minimal pentapeptide retaining full efficacy |
| Conditions | Human platelet serotonin release assay |
Why This Matters
The minimal sequence provides a defined molecular scaffold for SAR studies and reduces peptide synthesis costs while maintaining full pharmacological efficacy.
- [1] Sabo T, Gurwitz D, Motola L, et al. Structure-activity studies of the thrombin receptor activating peptide. Biochemical and Biophysical Research Communications. 1992;188(2):604-610. View Source
- [2] Ceruso MA, McComsey DF, Leo GC, et al. Thrombin receptor-activating peptides (TRAPs): Investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies. Bioorganic & Medicinal Chemistry. 1999;7(11):2353-2371. View Source
